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molecular formula C12H7IO B1662023 4-Iododibenzofuran CAS No. 65344-26-5

4-Iododibenzofuran

Cat. No. B1662023
M. Wt: 294.09 g/mol
InChI Key: ACEYZYYNAMWIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193745B2

Procedure details

4-iododibenzo[b,d]furan (4 g, 13.60 mmol), phenylboronic acid (1.99 g, 16.32 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.447 g, 1.08 mmol), Pd2(dba)2 (0.250 g, 0.272 mmol), K3PO4 (10.1 g, 47.6 mmol), 150 mL toluene and 15 mL water were charged in a 250 mL flask. The reaction mixture was degassed by bubbling N2 for 30 minutes and then heated to reflux under N2 overnight. The reaction was cooled to room temperature and the crude product was purified by silica gel column to yield 3.3 g (99%), which was confirmed by GC-MS.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0.447 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)2
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O.C1(C)C=CC=CC=1>[C:15]1([C:2]2[C:7]3[O:8][C:9]4[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=4[C:6]=3[CH:5]=[CH:4][CH:3]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
IC1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
1.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.447 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Pd2(dba)2
Quantity
0.25 g
Type
reactant
Smiles
Name
K3PO4
Quantity
10.1 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column
CUSTOM
Type
CUSTOM
Details
to yield 3.3 g (99%), which

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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